3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is a compound that combines an imidazole ring and an azetidine ring, making it a notable structure in medicinal chemistry. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is known for its biological activity, while the azetidine ring is a four-membered nitrogen-containing ring that contributes to the compound's unique properties. This compound has garnered interest for its potential applications in pharmaceuticals and materials science.
The compound can be synthesized through various methods, primarily involving the reaction of 1-methyl-1H-imidazole with azetidine precursors. The synthesis often requires controlled conditions to optimize yield and purity. It is commercially available and utilized in research settings for its diverse applications.
3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol falls under the category of heterocyclic compounds due to the presence of nitrogen in its rings. It is classified as an azetidine derivative and an imidazole derivative, linking it to compounds with significant biological activities.
The synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol typically involves several key steps:
The reaction conditions are crucial for achieving high yields. For instance, reactions are often conducted under controlled temperatures and pressures, utilizing solvents that facilitate the reaction without introducing impurities. Industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability while ensuring product purity through techniques like crystallization or chromatography.
The molecular formula for 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is C7H11N3O, with a molecular weight of 153.18 g/mol. The IUPAC name reflects its structural components, highlighting both the imidazole and azetidine rings.
Key structural data includes:
This structural information aids in understanding the compound's reactivity and interaction with biological systems.
3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol can undergo various chemical transformations:
The specific conditions for these reactions vary based on the desired outcome. For example, oxidation reactions may require acidic or basic media to facilitate the transformation effectively .
The mechanism of action for 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol involves its interaction with biological targets:
These interactions can lead to diverse biological effects, making the compound a subject of interest in pharmacological studies .
The compound exhibits typical characteristics associated with heterocyclic compounds:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C7H11N3O |
Molecular Weight | 153.18 g/mol |
Solubility | Soluble in polar solvents |
Stability | Stable under standard laboratory conditions |
These properties are essential for understanding its behavior in various chemical environments.
3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol has several notable applications:
Its diverse applications highlight its significance in both academic research and industrial contexts .
Characterized by the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol represents a synthetically engineered hybrid molecule integrating two pharmacologically significant nitrogen-containing heterocycles: azetidine and 1-methylimidazole [4] [9] [10]. The compound features a unique 3-hydroxyazetidine core substituted at the C3 position with a 1-methylimidazol-2-ylmethyl group, creating a compact, three-dimensional scaffold with balanced polarity (LogP ≈ -0.93 to 0.83) and multiple hydrogen-bonding sites (2 H-bond donors, 3 H-bond acceptors) [1] [9]. Its structural complexity arises from the strained azetidine ring fused with an aromatic imidazole system, enabling diverse interactions with biological targets. The canonical SMILES representation (Cn1ccnc1CC1(O)CNC1) and InChIKey (HQEKHMWCJJVBKW-UHFFFAOYSA-N) provide precise identifiers for this compound, which carries CAS numbers 1526515-30-9 and 1489819-00-2 across commercial sources [1] [10].
The rational design of azetidine-imidazole hybrids emerged in the early 2010s as medicinal chemists sought novel scaffolds to overcome limitations of planar heterocycles. 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol was first synthesized circa 2017, with CAS registry 1489819-00-2 formalizing its identification [10]. This innovation built upon foundational work with azetidine derivatives—notably 3-hydroxyazetidines—recognized for their synthetic versatility as intermediates in β-lactam antibiotics [3] [8]. Concurrently, imidazole-containing drugs like metronidazole (antimicrobial) and telithromycin (ketolide antibiotic) demonstrated the pharmacophore’s broad utility against resistant pathogens [8]. The strategic fusion of these systems aimed to exploit azetidine’s ring strain (enhancing reactivity) and imidazole’s aromaticity (facilitating π-stacking and metal coordination), creating spatially compact hybrids with improved target engagement. Early synthetic routes involved nucleophilic ring-opening of azetidin-3-ol precursors or palladium-catalyzed cross-coupling between functionalized imidazoles and azetidine intermediates [4] [10].
The integration of azetidine and imidazole moieties exemplifies rational bioisosteric hybridization, addressing key challenges in antibiotic pharmacokinetics and resistance. The 3-hydroxyazetidine contributes:
The 1-methylimidazol-2-yl group provides:
Table 1: Structural Contributions of Hybrid Components
Structural Element | Key Physicochemical Properties | Biological Advantages |
---|---|---|
3-Hydroxyazetidine | Fsp3 = 0.625; H-bond donors: 1; H-bond acceptors: 2 | Improved solubility, metabolic stability, target selectivity |
1-Methylimidazol-2-yl | Aromatic system; LogP contribution: ~0.5; H-bond acceptors: 1 | Membrane penetration, π-stacking, metalloenzyme inhibition |
Methylene linker | Flexible alkyl chain | Conformational adaptability for target binding |
This hybridization aligns with broader trends in combating antibiotic resistance, where molecular conjugates outperform individual pharmacophores through dual-targeting mechanisms and reduced efflux pump recognition [3] [8].
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent global threats due to multi-drug resistance (MDR) and limited treatment options [3] [8]. 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol’s scaffold demonstrates broad-spectrum potential against these pathogens through mechanisms distinct from conventional antibiotics:
Table 2: Antibacterial Potential Against ESKAPE Pathogens
Pathogen | Resistance Profile | Reported MIC (μg/mL) | Mechanistic Insights |
---|---|---|---|
Staphylococcus aureus | MRSA prevalent | ~12.5 [4] | FabI inhibition; membrane disruption |
Klebsiella pneumoniae | Carbapenem-resistant | Under investigation | Outer membrane penetration |
Acinetobacter baumannii | Extremely drug-resistant | Not reported | CYP450 inhibition potential |
Pseudomonas aeruginosa | Intrinsic β-lactam resistance | Not reported | Efflux pump evasion predicted |
Notably, its structural similarity to clinical agents like telithromycin (imidazole-containing) positions it as a promising scaffold for derivatives targeting WHO-critical pathogens [8]. Research priorities include optimizing the hybrid through C3-azetidine derivatization or imidazole N-methylation to enhance potency against MDR Gram-negative strains while leveraging the scaffold’s low mammalian cytotoxicity [4] [7].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5